molecular formula C20H36N2O3S B160244 N-(4-((1R)-4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide CAS No. 136591-56-5

N-(4-((1R)-4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide

Cat. No. B160244
M. Wt: 384.6 g/mol
InChI Key: ALOBUEHUHMBRLE-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((1R)-4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of small GTPases. This molecule has gained significant attention in the scientific community due to its potential applications in cancer research and other disease areas.

Mechanism Of Action

N-(4-((1R)-4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide 1864 targets the Rho family of small GTPases, which are critical regulators of cell signaling pathways involved in cell proliferation, migration, and invasion. By inhibiting the activity of these proteins, N-(4-((1R)-4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide 1864 can disrupt these signaling pathways and inhibit cancer cell growth and metastasis.

Biochemical And Physiological Effects

In addition to its potential applications in cancer research, N-(4-((1R)-4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide 1864 has also been studied for its effects on other physiological processes. For example, this molecule has been shown to inhibit the migration and invasion of immune cells, which could have implications for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(4-((1R)-4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide 1864 is its specificity for the Rho family of small GTPases, which makes it a valuable tool for studying the role of these proteins in various physiological processes. However, one limitation of this molecule is its relatively low potency, which can make it challenging to achieve effective inhibition in some experimental systems.

Future Directions

There are several potential future directions for research on N-(4-((1R)-4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide 1864. One area of interest is the development of more potent inhibitors of Rho GTPases, which could improve the efficacy of this molecule in cancer research and other disease areas. Additionally, further studies are needed to fully understand the mechanisms by which N-(4-((1R)-4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide 1864 inhibits Rho GTPases and to identify potential off-target effects of this molecule. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(4-((1R)-4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide 1864, which could inform the development of potential clinical applications for this molecule.

Synthesis Methods

The synthesis of N-(4-((1R)-4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide 1864 involves several steps, including the reaction of 4-bromoaniline with 1,4-butanediol, followed by the reaction of the resulting compound with 4-(ethylheptylamino)-1-hydroxybutane. The final step involves the reaction of the resulting compound with methanesulfonyl chloride to produce N-(4-((1R)-4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide 1864.

Scientific Research Applications

N-(4-((1R)-4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide 1864 has been extensively studied for its potential applications in cancer research. Specifically, this molecule has been shown to inhibit the activity of Rho GTPases, which play a critical role in cancer cell proliferation, migration, and invasion. In several preclinical studies, N-(4-((1R)-4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide 1864 has been shown to inhibit tumor growth and metastasis in a variety of cancer types, including breast, lung, and pancreatic cancer.

properties

CAS RN

136591-56-5

Product Name

N-(4-((1R)-4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide

Molecular Formula

C20H36N2O3S

Molecular Weight

384.6 g/mol

IUPAC Name

N-[4-[(1R)-4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide

InChI

InChI=1S/C20H36N2O3S/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25/h12-15,20-21,23H,4-11,16-17H2,1-3H3/t20-/m1/s1

InChI Key

ALOBUEHUHMBRLE-HXUWFJFHSA-N

Isomeric SMILES

CCCCCCCN(CC)CCC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O

SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Canonical SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Other CAS RN

136591-56-5

synonyms

Corvert
ibutilide
ibutilide fumarate
ibutilide, (+)-isomer
ibutilide, (+-)-isomer
ibutilide, (-)-isomer
ibutilide, fumarate salt (2:1), (+)-isomer
ibutilide, fumarate salt (2:1), (+-)-isomer
N-(4-(4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide
U-70226E
U-82208E
U-82209E
U82208E
U82209E

Origin of Product

United States

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